molecular formula C8H15Cl2NO2 B1395134 4-Piperidinylmethyl 2-chloroacetate hydrochloride CAS No. 1219949-58-2

4-Piperidinylmethyl 2-chloroacetate hydrochloride

Cat. No.: B1395134
CAS No.: 1219949-58-2
M. Wt: 228.11 g/mol
InChI Key: WBJBPYVNUMIJPE-UHFFFAOYSA-N
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Description

4-Piperidinylmethyl 2-chloroacetate hydrochloride is a piperidine-derived compound characterized by a 2-chloroacetate ester group linked to a piperidin-4-ylmethyl moiety. It is commonly synthesized via esterification reactions involving chloroacetyl chloride and piperidinylmethanol derivatives, followed by salt formation with hydrochloric acid .

Properties

IUPAC Name

piperidin-4-ylmethyl 2-chloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2.ClH/c9-5-8(11)12-6-7-1-3-10-4-2-7;/h7,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJBPYVNUMIJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-58-2
Record name Acetic acid, 2-chloro-, 4-piperidinylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Detailed Method (Based on Patent CN102304082A/B)

Step Reagents & Conditions Description Yield & Notes
1 2-amino-4-methylpyridine, NaNO2, H2SO4, 0-5°C, followed by heating to 95°C Diazotization followed by hydrolysis to form 2-chloro-4-methylpyridine intermediate High purity white solid obtained after extraction and recrystallization
2 POCl3, reflux 80-110°C, 5-15 hours Conversion of hydroxy group to chloro group to form 2-chloro-4-chloromethylpyridine 88% yield reported
3 Piperidine, K2CO3, DMF solvent, reflux 80°C, 6 hours Nucleophilic substitution of chloromethyl group by piperidine 90-92% yield; light yellow oily liquid product

Reaction notes:

  • Radical initiators like benzoyl peroxide may be used during chloromethylation.
  • pH adjustments with ammonia or sodium bicarbonate are important for isolation.
  • Solvent removal under reduced pressure and drying with anhydrous MgSO4 are standard purification steps.

NMR characterization confirms the structure of the piperidinylmethyl intermediate.

Introduction of 2-Chloroacetate Group

The this compound is formed by esterification of the piperidinylmethyl intermediate with 2-chloroacetyl chloride or by reaction with 2-chloroacetic acid derivatives under controlled conditions.

Typical Procedure

  • React 2-chloroacetyl chloride with 4-(piperidinylmethyl) alcohol or amine derivative in anhydrous solvent (e.g., dichloromethane or acetonitrile).
  • Use a base such as triethylamine to neutralize HCl formed during the reaction.
  • Control temperature to avoid side reactions (often 0-5°C initially, then room temperature).
  • After reaction completion, the mixture is quenched, extracted, and purified by crystallization or chromatography.
  • The free base is converted to the hydrochloride salt by treatment with HCl in ether or other suitable solvents.

Data Table Summarizing Key Preparation Steps

Step Compound Reagents & Conditions Yield (%) Key Observations
1 2-chloro-4-methylpyridine Diazotization of 2-amino-4-methylpyridine, H2SO4, NaNO2, 0-95°C ~85-90 White solid, high purity
2 2-chloro-4-chloromethylpyridine POCl3, reflux 80-110°C, 5-15 h 88 Efficient chlorination
3 2-chloro-4-(piperidinylmethyl)pyridine Piperidine, K2CO3, DMF, reflux 80°C, 6 h 90-92 Light yellow oil, characterized by 1H NMR
4 4-Piperidinylmethyl 2-chloroacetate (free base) 2-chloroacetyl chloride, base, anhydrous solvent, 0-25°C 75-85 Esterification step
5 This compound HCl treatment, ether or solvent >95 (salt formation) Stable hydrochloride salt

Research Findings and Analytical Data

  • The synthetic route is optimized for high yield and purity by controlling reaction temperature and pH.
  • Radical initiators such as benzoyl peroxide improve chloromethylation efficiency.
  • Use of potassium carbonate as acid scavenger enhances substitution reaction with piperidine.
  • Characterization by 1H NMR, melting point, and elemental analysis confirms product identity.
  • The hydrochloride salt form improves compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinylmethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Piperidinylmethyl 2-chloroacetate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Piperidinylmethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-piperidinylmethyl 2-chloroacetate hydrochloride and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications/Findings Reference
This compound C₈H₁₃Cl₂NO₂* 238.10 (estimated) Not explicitly listed† Combines a chloroacetate ester with a piperidinylmethyl group; hydrochloride salt enhances solubility. Potential intermediate for G-quadruplex binders (based on analogs) .
Ethyl 2-(piperidin-4-yl)acetate hydrochloride C₉H₁₈ClNO₂ 221.72 1630907-26-4 Ethyl ester variant; 3-methyl substitution on piperidine alters steric effects. Used in synthetic routes for bioactive molecules; no direct enzyme inhibition reported.
Methyl 2-(piperidin-4-yl)acetate hydrochloride C₈H₁₆ClNO₂ 193.67 169458-04-2 Methyl ester group; smaller alkyl chain affects lipophilicity. Intermediate in peptide mimetics; improved solubility in polar solvents.
2-(4-Piperidinylmethyl)pyridine dihydrochloride C₁₁H₁₈Cl₂N₂ 265.18 886886-02-8 Pyridine ring introduces electron-withdrawing effects; dual hydrochloride salt. Enhances nucleophilicity for substitution reactions; used in heterocyclic synthesis.
5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride C₁₈H₂₄ClNO₃ 337.84 120013-39-0 Indanone core with methoxy groups; targets neurological pathways. Investigated as a cholinesterase inhibitor; structural similarity to rivastigmine.

*Estimated based on structural analogy to piperidin-4-yl 2-chloroacetate hydrochloride .
†Relevant analogs include EN300-23360999 (piperidin-4-yl 2-chloroacetate hydrochloride) .

Key Observations:

Structural Modifications Impact Bioactivity :

  • The substitution of the ester group (ethyl vs. methyl) influences lipophilicity and metabolic stability. For example, methyl esters (e.g., 169458-04-2) exhibit higher polarity than ethyl analogs .
  • Electron-withdrawing groups, such as pyridine in 886886-02-8, enhance reactivity in nucleophilic substitutions .

Piperidinylmethyl chloroacetates may stabilize G-quadruplex DNA structures, a mechanism relevant in oncology (e.g., c-myc/c-Kit targeting) .

Synthetic Utility :

  • Hydrochloride salts improve solubility and stability, facilitating use in aqueous reaction conditions .
  • Ethyl and methyl esters serve as versatile intermediates for further functionalization (e.g., amidation, alkylation) .

Biological Activity

4-Piperidinylmethyl 2-chloroacetate hydrochloride, with the chemical formula C8H15Cl2NO2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H15Cl2NO2
  • CAS Number : 1219949-58-2
  • Molecular Weight : 210.12 g/mol

Potential Targets:

  • Acetylcholinesterase (AChE) : Piperidine derivatives have shown promise in inhibiting AChE, which is crucial for the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Inflammatory Pathways : Similar compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting nitric oxide synthesis in macrophages .

Pharmacological Effects

  • Neuroprotective Effects : The piperidine moiety is associated with neuroprotective activities, potentially aiding in the management of neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Activity : Compounds with similar structures have been shown to reduce inflammation markers in vitro, which suggests that this compound may possess similar properties .

Case Studies and Experimental Data

  • In Vitro Studies : Research involving piperidine derivatives indicates that they can modulate inflammatory responses in activated macrophages. For instance, certain derivatives were effective in reducing nitric oxide production and inflammatory cytokine levels similar to curcumin, a known anti-inflammatory agent .
  • Structure-Activity Relationship (SAR) : Studies on related piperidine compounds have revealed that modifications to the piperidine ring can significantly affect biological activity. For example, alterations in substituents have been linked to enhanced selectivity for AChE inhibition .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
4-Piperidinylmethyl 2-chloroacetatePotential neuroprotective and anti-inflammatory effectsAChE inhibition, modulation of inflammatory pathways
Methyl 3-amino-4-phenoxybenzoateAgonist activity towards PPAR-γActivates lipid metabolism and glucose homeostasis via PPAR-γ
Diarylidene-N-Methyl-4-PiperidonesAnti-inflammatory propertiesReduces NO production and inflammatory markers in macrophages

Q & A

Q. What are the standard synthetic protocols for 4-piperidinylmethyl 2-chloroacetate hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-piperidinemethanol and 2-chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere . Key parameters include:
  • Temperature : Maintain ≤0°C to minimize side reactions (e.g., hydrolysis of chloroacetyl chloride).
  • Stoichiometry : A 1:1.2 molar ratio of 4-piperidinemethanol to 2-chloroacetyl chloride ensures complete conversion.
  • Workup : Neutralization with aqueous sodium bicarbonate followed by extraction with DCM. Final purification via recrystallization from ethanol/HCl yields the hydrochloride salt .
  • Data Consideration : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7). Yield ranges from 65–80% depending on solvent purity and moisture control .

Q. How can researchers validate the purity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (60:40). Purity >98% is acceptable for most biological assays .
  • NMR : Confirm structural integrity via 1^1H NMR (DMSO-d6): δ 1.4–1.8 (piperidine ring protons), δ 4.2 (CH2_2Cl), δ 3.5 (N-CH2_2-O) .
  • Impurity Profiling : Residual solvents (e.g., DCM) should be <500 ppm per ICH guidelines. Quantify via GC-MS .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in amber glass vials at −20°C under inert gas (argon) to prevent hydrolysis of the chloroacetate ester. Desiccate with silica gel to avoid moisture absorption, which accelerates degradation . Stability studies indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar solvents be resolved?

  • Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. water) arise from protonation states.
  • Experimental Design :

Prepare buffered solutions (pH 1–10) and measure solubility via UV-Vis spectroscopy at λ = 260 nm.

Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity .

  • Case Study : At pH <3, the piperidine nitrogen is protonated, increasing aqueous solubility (≥50 mg/mL). In DMSO, the neutral form dominates, with solubility >200 mg/mL .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivative synthesis?

  • Methodological Answer :
  • Activation Approaches :
  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h at 80°C, improving yield by 15% .
  • Catalysis : Use KI (10 mol%) to enhance leaving-group ability of the chloroacetate moiety .
  • Theoretical Framework : Apply DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity .

Q. How should researchers address discrepancies in reported biological activity across cell-based assays?

  • Methodological Answer : Conflicting data may stem from assay conditions (e.g., serum proteins binding the compound).
  • Validation Protocol :

Dose-Response Curves : Test across 3–4 cell lines (e.g., HEK293, HeLa) with/without fetal bovine serum (FBS).

Control Experiments : Include a stable analog (e.g., methyl ester) to differentiate membrane permeability effects .

  • Data Normalization : Express activity as % inhibition relative to vehicle control, using EC50_{50} values adjusted for protein binding .

Methodological Challenges and Solutions

Q. What are the best practices for analyzing degradation products of this compound under physiological conditions?

  • Methodological Answer :
  • LC-MS/MS Setup :
  • Column: Hypersil GOLD C18 (2.1 × 100 mm, 1.9 µm).
  • Gradient: 5–95% acetonitrile in 0.1% formic acid over 15 min.
  • Identified Degradants :
  • Hydrolysis Product : 4-piperidinylmethyl 2-hydroxyacetate (m/z 188.1).
  • Oxidation Product : N-oxide derivative (m/z 227.3) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of acetylcholinesterase (PDB: 4EY7) or GABAA_A receptors.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key interactions:
  • Chloroacetate group with catalytic serine (distance <3 Å).
  • Piperidine ring with hydrophobic pockets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Piperidinylmethyl 2-chloroacetate hydrochloride
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4-Piperidinylmethyl 2-chloroacetate hydrochloride

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